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molecular formula C9H8N2O B8672223 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one

1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one

Cat. No. B8672223
M. Wt: 160.17 g/mol
InChI Key: MURZOUZKEQXTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815877B2

Procedure details

A mixture of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.58 mmol), Pd(PPh3)4 (763 mg, 0.66 mmol), and tributyl(1-ethoxyvinyl)stannane (2.61 g, 7.23 mmol) in NMP (20 mL) was stirred under N2 at 140° C. for 18 h. The reaction mixture was poured into aqueous HCl solution (2 N, 150 mL), stirred at RT for 2 h, and washed with DCM (50 mL×3). The aqueous layer was adjusted to pH 8 with NaHCO3 (solid), extracted with EtOAc (50 mL×3), and concentrated under reduced pressure to afford 680 mg (64.6%) of 1-(1H-pyrrolo[3,2-c]pyridin-4-yl)ethanone as yellow solid: MS (ESI) nilz: 161.1 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
763 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[CH:9][NH:10][C:6]=2[CH:5]=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:16]([O:18]CC)=[CH2:17])CCC.Cl>CN1C(=O)CCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:10]1[C:6]2[CH:5]=[CH:4][N:3]=[C:2]([C:16](=[O:18])[CH3:17])[C:7]=2[CH:8]=[CH:9]1 |^1:40,42,61,80|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CN2
Name
Quantity
2.61 g
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN1CCCC1=O
Name
Quantity
763 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred under N2 at 140° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with DCM (50 mL×3)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C=CC=2C(=NC=CC21)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 64.6%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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